2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
The compound “2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), oxygen (O), and halogens (chlorine and fluorine). It contains a benzofuran moiety, which is a heterocyclic compound, and a carboxylate ester group, which is a functional group derived from carboxylic acids and alcohols .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran ring, the ester group, and the methoxyethyl and chloro-fluorophenyl substituents. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The benzofuran ring might also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the aromatic benzofuran ring could affect its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis Techniques and Derivatives
Efficient Synthesis Techniques
The synthesis of benzofuran derivatives, including methods that could be related to the compound of interest, demonstrates the diversity in approaches for obtaining complex molecules. For example, a study outlines a novel synthesis of benzofuran derivatives, showcasing the creativity in organic synthesis (Crich & Rumthao, 2004)[https://consensus.app/papers/synthesis-carbazomycin-arylation-benzene-crich/d51706637abf5a34b434e8fc968734fc/?utm_source=chatgpt].
Antimicrobial Activity
Research on methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives highlights their potential in antimicrobial applications. Derivatives have been synthesized and tested for activity against Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating the versatility of benzofuran compounds in medicinal chemistry (Krawiecka et al., 2012)[https://consensus.app/papers/synthesis-characterization-selected-methyl-krawiecka/abc32cc210115e799aa5ac4d0e04f746/?utm_source=chatgpt].
Applications in Scientific Research
Antibacterial and Antifungal Properties
The search for novel antimicrobial agents has led to the investigation of benzofuran derivatives for their efficacy. Some studies have synthesized novel compounds based on the benzofuran scaffold, showing promising antibacterial and antifungal activities (Rai et al., 2009)[https://consensus.app/papers/synthesis-characterization-activity-rai/e2a017413eb7594ea899332da1ed2804/?utm_source=chatgpt].
Potential in Treating Neurodegenerative Diseases
Derivatives of benzofurans, such as those related to the compound , have been evaluated for their anticholinesterase activity, indicating potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Luo et al., 2005)[https://consensus.app/papers/novel-anticholinesterases-based-skeletons-luo/b8760376b6ad55c581cb65f8023a48f2/?utm_source=chatgpt].
Chemotherapeutic Potential
The structural complexity and diverse reactivity of benzofuran derivatives make them attractive candidates for chemotherapeutic research. Certain derivatives have been synthesized and tested against leukemic cells, showing potential as anticancer agents (Gowda et al., 2009)[https://consensus.app/papers/synthesis-evaluation-novel-gowda/9ad69beab21e5004b5bc4cde764189cc/?utm_source=chatgpt].
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO5/c1-12-19(20(23)25-9-8-24-2)14-10-13(6-7-18(14)27-12)26-11-15-16(21)4-3-5-17(15)22/h3-7,10H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYHMGFJZOCZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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